5-Iodo-1-methyl-3,4-dihydroisoquinoline

Description

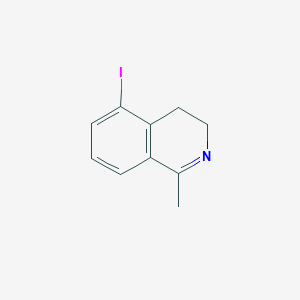

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10IN |

|---|---|

Molecular Weight |

271.10 g/mol |

IUPAC Name |

5-iodo-1-methyl-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C10H10IN/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-4H,5-6H2,1H3 |

InChI Key |

DSTBEJSPZYHZOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NCCC2=C1C=CC=C2I |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Methodologies for Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation and Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 5-Iodo-1-methyl-3,4-dihydroisoquinoline. Both ¹H and ¹³C NMR provide critical information about the molecular skeleton and the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the dihydroisoquinoline ring, and the methyl group at the C1 position. The aromatic region would show complex splitting patterns due to the coupling between the three adjacent protons on the iodinated benzene (B151609) ring. The electron-withdrawing effect of the iodine atom would influence the chemical shifts of these aromatic protons. The aliphatic protons at C3 and C4 typically appear as triplets, resulting from coupling with each other. The methyl group at the chiral center C1 would present as a singlet. In some instances, anomalous ¹H NMR spectra with significant line broadening have been observed in certain 3,4-dihydroisoquinolines, which can be influenced by solvent choice and the presence of trace impurities. ias.ac.in

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum of this compound would show ten distinct signals. The carbon atom of the imine group (C=N) at the C1 position would appear significantly downfield. The carbon atoms of the aromatic ring would have their chemical shifts influenced by the iodine substituent, with the carbon directly bonded to the iodine (C5) showing a characteristic upfield shift due to the heavy atom effect. The signals for the aliphatic carbons (C3 and C4) and the methyl carbon would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

| CH₃ (at C1) | ~2.2 - 2.5 | ~20 - 25 | Singlet (s) | Methyl group at the chiral center. |

| CH₂ (at C4) | ~2.7 - 3.0 | ~25 - 30 | Triplet (t) | Methylene group adjacent to the aromatic ring. |

| CH₂ (at C3) | ~3.6 - 3.9 | ~45 - 50 | Triplet (t) | Methylene group adjacent to the nitrogen atom. |

| Aromatic CH | ~7.0 - 7.8 | ~125 - 140 | Multiplets (m) | Protons on the iodinated aromatic ring. |

| Aromatic C-I | N/A | ~90 - 100 | N/A | Carbon bearing the iodine substituent. |

| Aromatic C | N/A | ~125 - 145 | N/A | Other aromatic carbons. |

| C=N (at C1) | N/A | ~160 - 165 | N/A | Imine carbon. |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. nih.gov For this compound (C₁₀H₁₀IN), HRMS would provide an exact mass measurement with high accuracy, allowing for the unambiguous confirmation of its molecular formula.

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), offers valuable structural information. The fragmentation pattern of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely involve characteristic losses of small fragments. Common fragmentation pathways for such structures include the loss of the methyl group (•CH₃), the iodine atom (•I), or hydrogen iodide (HI). Cleavage of the dihydroisoquinoline ring can also occur, providing further confirmation of the core structure.

Interactive Data Table: HRMS Data and Plausible Fragments for this compound

| Species | Formula | Calculated Exact Mass (m/z) | Notes |

| [M]⁺• | C₁₀H₁₀IN⁺• | 270.9858 | Molecular Ion |

| [M-CH₃]⁺ | C₉H₇IN⁺ | 255.9623 | Loss of a methyl radical. |

| [M-I]⁺ | C₁₀H₁₀N⁺ | 144.0813 | Loss of an iodine radical. |

Chiral Chromatography (HPLC, SFC) for Enantiomeric Excess and Diastereomeric Ratio Determination

The presence of a stereocenter at the C1 position means that this compound exists as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the primary method for separating and quantifying these enantiomers. sigmaaldrich.comresearchgate.net

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are commonly and effectively used for the resolution of racemic mixtures of isoquinoline (B145761) alkaloids and their derivatives. mdpi.com The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation. researchgate.net By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) of a non-racemic sample can be accurately determined.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov For a chiral molecule like this compound, a single-crystal X-ray diffraction study can unambiguously establish its absolute configuration (R or S) when a suitable crystal is obtained. researchgate.net This is particularly important when the compound is intended for applications where stereochemistry is critical.

The analysis also reveals detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.com The 3,4-dihydroisoquinoline (B110456) ring is not planar and typically adopts a half-chair or envelope conformation to minimize steric strain. X-ray crystallography can precisely define this conformation and the orientation of the substituents. Furthermore, it provides insights into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected absorptions include a sharp, medium-intensity peak for the C=N (imine) stretch, typically found in the range of 1630-1690 cm⁻¹. The spectrum would also show absorptions for aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹. The presence of the aromatic ring would be further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-I bond gives rise to a stretching vibration in the far-infrared region, usually below 600 cm⁻¹, which may be difficult to observe with standard mid-IR spectrophotometers.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Imine C=N | Stretch | 1630 - 1690 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| C-I | Stretch | 500 - 600 | Medium-Strong |

Computational Chemistry and Theoretical Investigations of 5 Iodo 1 Methyl 3,4 Dihydroisoquinoline and Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reaction Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of dihydroisoquinoline scaffolds. These methods allow for the detailed analysis of molecular orbitals and the prediction of reaction pathways and their associated energies.

Electronic Structure Analysis: The electronic properties of dihydroisoquinoline derivatives are dictated by the distribution of electrons within the molecule. DFT studies on related heterocyclic systems reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of reactivity. For a molecule like 5-Iodo-1-methyl-3,4-dihydroisoquinoline, the iodine substituent is expected to significantly influence the electronic landscape. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's electronic stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netbohrium.com

Reaction Energetics: DFT is frequently used to model reaction energetics, providing insights into the feasibility and mechanisms of chemical transformations. researchgate.net For instance, in reactions common to dihydroisoquinolines, such as the Bischler-Napieralski reaction, DFT can be used to calculate the activation energies of transition states and the energies of intermediates. organic-chemistry.org This allows researchers to understand the preferred reaction pathways. Studies on analogous systems have shown that computational models can accurately predict the Gibbs free energy changes for key reaction steps, such as H₂ dissociation and CO₂ activation in catalytic processes, thereby guiding the design of more efficient synthetic routes. researchgate.net

The table below presents hypothetical DFT-calculated energy values for a generic dihydroisoquinoline derivative to illustrate the type of data generated.

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |

| HOMO Energy | -0.235 | -6.39 |

| LUMO Energy | -0.078 | -2.12 |

| HOMO-LUMO Gap | 0.157 | 4.27 |

| Ground State Energy | -540.123 | -14697.5 |

Note: These values are illustrative and not specific to this compound.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques are essential for understanding the three-dimensional structure and dynamic behavior of flexible molecules like this compound.

Conformational Analysis: The dihydroisoquinoline ring system is not planar and can adopt different conformations. Molecular mechanics and DFT calculations are used to identify the most stable, low-energy conformations. nih.gov For substituted tetrahydroisoquinolines, studies have shown that the heterocyclic ring typically prefers a half-chair conformation, with bulky substituents occupying pseudo-equatorial positions to minimize steric strain. nih.govacs.org By performing dihedral driver calculations, researchers can explore the conformational space and identify energy minima corresponding to stable geometries. nih.gov

Intermolecular Interactions: Understanding how dihydroisoquinoline derivatives interact with other molecules, particularly biological macromolecules like proteins, is crucial for applications in drug design. Molecular docking simulations can predict the preferred binding orientation of a ligand within a receptor's active site. nih.gov These models reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For example, docking studies of dihydroisoquinoline derivatives with the enzyme leucine (B10760876) aminopeptidase (B13392206) have identified hydrogen bonding with specific amino acid residues as essential for inhibitory activity. nih.gov Molecular dynamics (MD) simulations further probe the stability of these interactions over time. nih.govmdpi.com

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and verification.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding constants, which are then converted to chemical shifts. researchgate.net The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.govmdpi.com For complex organic molecules, correlating calculated chemical shifts with experimental data can help assign resonances and even distinguish between different isomers or conformers. researchgate.net Studies have demonstrated that for certain nuclei, long-range corrected functionals like LC-ωPBE can yield excellent agreement with experimental values, with mean absolute deviations being remarkably low. mdpi.com

Below is an illustrative table comparing hypothetical experimental NMR data with computationally predicted values for a dihydroisoquinoline analog.

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Deviation (ppm) |

| C1 | 165.2 | 164.8 | -0.4 |

| C3 | 48.5 | 48.9 | +0.4 |

| C4 | 28.1 | 27.9 | -0.2 |

| H4α | 2.75 | 2.78 | +0.03 |

| H4β | 2.90 | 2.88 | -0.02 |

Note: Data is for illustrative purposes.

Theoretical Approaches to Understanding Enantioselectivity and Regioselectivity (e.g., Transition State Analysis)

Many biologically active molecules are chiral, and their therapeutic effects are often specific to one enantiomer. Computational chemistry offers powerful tools to understand and predict the stereochemical outcomes of asymmetric reactions.

The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is a key method for producing chiral tetrahydroisoquinolines. nih.govrsc.org Theoretical methods, particularly the analysis of transition state (TS) structures, are employed to rationalize the observed enantioselectivity. By calculating the energies of the competing transition states leading to the (R) and (S) products, chemists can predict which enantiomer will be formed preferentially. The energy difference between these transition states (ΔΔG‡) directly correlates with the enantiomeric excess (ee) of the reaction. This approach has been successfully applied to various catalytic systems, helping to refine catalyst design for improved stereocontrol. clockss.org

In Silico Screening Methodologies for Dihydroisoquinoline Scaffolds in Research Applications

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. youtube.com

The 3,4-dihydroisoquinoline (B110456) scaffold is recognized for its potential in medicinal chemistry. nih.govmdpi.com Virtual screening campaigns have been conducted to identify novel inhibitors for various targets, such as leucine aminopeptidase, an enzyme implicated in cancer. nih.gov These studies often involve several stages:

Database Preparation: Large databases of compounds containing the dihydroisoquinoline scaffold are compiled.

Molecular Docking: The compounds are computationally docked into the active site of the target protein to predict their binding affinity and orientation. mdpi.comjetir.org

Scoring and Ranking: The docked poses are scored, and the top-ranking compounds are selected for further analysis. mdpi.com

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates. nih.gov

For example, a study involving the screening of over 25,000 compounds with a 3,4-dihydroisoquinoline scaffold against leucine aminopeptidase successfully identified several potential inhibitors. nih.gov Subsequent three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling helped to refine the selection, leading to a handful of compounds with good predicted drug-like properties. nih.gov

Academic Research Applications of 5 Iodo 1 Methyl 3,4 Dihydroisoquinoline and Its Derivatives in Chemical Synthesis and Chemical Biology

Utility as Synthetic Intermediates for Complex Molecule Construction

The structural features of 5-iodo-1-methyl-3,4-dihydroisoquinoline make it a valuable intermediate in the synthesis of complex molecules, including natural product analogs and polycyclic compounds. The dihydroisoquinoline nucleus is a common motif in numerous alkaloids and biologically active compounds. The methyl group at the 1-position can influence the reactivity and conformational properties of the molecule, while the iodo group serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Recent research has demonstrated the utility of 3,4-dihydroisoquinolines in diversity-oriented synthesis of novel polycyclic frameworks. For instance, substrate-controlled [4 + 2] and [3 + 2] annulations between ninhydrin-derived Morita–Baylis–Hillman (MBH) adducts and 3,4-dihydroisoquinolines have been developed to generate structurally complex spiro multi-heterocyclic skeletons with high diastereoselectivity. nih.gov While this study did not specifically use this compound, the general reactivity of the 3,4-dihydroisoquinoline (B110456) core highlights the potential of its derivatives in constructing intricate polycyclic systems. The iodo-substituent on the aromatic ring could be further functionalized to introduce additional complexity and diversity into the resulting polycyclic compounds.

Furthermore, the synthesis of natural product analogs often relies on key building blocks that can be elaborated into the final target molecule. The 1-methyl-3,4-dihydroisoquinoline core is present in a variety of isoquinoline (B145761) alkaloids. rsc.orgnih.gov The iodo-substituent at the 5-position provides a strategic point for modification, allowing for the synthesis of analogs that are not readily accessible through direct isolation from natural sources. This is particularly valuable for structure-activity relationship (SAR) studies, where systematic modification of a natural product's structure is required to understand its biological function.

Building Blocks for Diverse Heterocyclic Compound Libraries

The this compound scaffold serves as an excellent starting point for the generation of diverse heterocyclic compound libraries. nih.gov Such libraries are crucial in drug discovery and chemical biology for the high-throughput screening of new bioactive molecules. The reactivity of the imine functionality in the dihydroisoquinoline ring and the versatility of the carbon-iodine bond allow for a wide range of chemical transformations.

Microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions are common methods for producing substituted isoquinoline libraries, including dihydroisoquinolines and their subsequent oxidation to isoquinolines. organic-chemistry.org The this compound can be further diversified through reactions such as Suzuki, Heck, and Sonogashira cross-coupling at the iodo-position, introducing a variety of aryl, vinyl, and alkynyl groups. Additionally, the imine bond can undergo nucleophilic addition or reduction to yield tetrahydroisoquinolines, further expanding the chemical space of the library.

The development of one-pot, multi-component reactions has also facilitated the synthesis of diverse heterocyclic frameworks from simple starting materials. While not specifically starting from this compound, these methodologies demonstrate the potential for creating complex heterocyclic libraries from substituted dihydroisoquinolines. mdpi.com The combination of the inherent reactivity of the dihydroisoquinoline core with the functional handle provided by the iodo group makes this compound a powerful building block for combinatorial chemistry and the generation of novel heterocyclic compounds with potential biological activities.

Scaffolds for the Design of Mechanistic Probes in Chemical Biology Studies

The unique structural and chemical characteristics of this compound and its derivatives make them suitable scaffolds for the design of mechanistic probes in chemical biology. These probes are instrumental in elucidating the mechanisms of action of enzymes and in studying cellular pathways.

Derivatives of 3,4-dihydroisoquinoline have been investigated as inhibitors of various enzymes, and the this compound core can be elaborated to create specific inhibitors for mechanistic studies.

Leucine (B10760876) Aminopeptidase (B13392206): Isoquinoline alkaloids are known to possess inhibitory activity towards leucine aminopeptidase, an enzyme implicated in cancer. nih.govnih.gov Computational studies involving database searching, virtual screening, and 3D-QSAR have identified 3,4-dihydroisoquinoline moieties as potentially active in inhibiting this enzyme. nih.govnih.gov The this compound scaffold could be used to design and synthesize targeted inhibitors for studying the active site and mechanism of leucine aminopeptidase.

Phosphodiesterase-4 (PDE4): Novel 1-phenyl-3,4-dihydroisoquinoline amide derivatives have been developed as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. nih.gov Structure-based drug design and fragment identification strategies have led to the discovery of potent and selective PDE4 inhibitors based on this scaffold. nih.gov The this compound could serve as a starting point for creating new PDE4 inhibitors, where the iodo group allows for the introduction of various substituents to probe the enzyme's active site.

Acetylcholinesterase (AChE): A series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives have been synthesized and shown to exhibit moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in neurotransmission. nih.gov This suggests that the dihydroisoquinoline core can be a basis for the development of AChE inhibitors.

Thymidine Phosphorylase (TP): Isoquinoline analogues have been synthesized and evaluated for their inhibitory activity against E. coli thymidine phosphorylase, with many showing outstanding potential. nih.govresearchgate.net The binding interactions of these analogues with the active site of the TP enzyme have been studied through molecular docking. nih.govresearchgate.net The this compound scaffold could be used to generate novel TP inhibitors for further investigation.

| Enzyme Target | Scaffold/Derivative Class | Key Findings | Potential Application of this compound |

|---|---|---|---|

| Leucine Aminopeptidase | 3,4-Dihydroisoquinoline derivatives | Identified as potentially active inhibitors through in silico screening. nih.govnih.gov | Scaffold for designing targeted inhibitors for mechanistic studies. |

| Phosphodiesterase-4 (PDE4) | 1-Phenyl-3,4-dihydroisoquinoline amides | Potent and selective inhibitors developed via structure-based design. nih.gov | Starting point for novel PDE4 inhibitors with diverse substituents at the iodo-position. |

| Acetylcholinesterase (AChE) | 3,4-Dihydroisoquinoline-3-carboxylic acids | Demonstrated moderate inhibitory activity. nih.gov | Basis for developing new AChE inhibitors. |

| Thymidine Phosphorylase (TP) | Isoquinoline analogues | Showed outstanding inhibitory potential against E. coli TP. nih.govresearchgate.net | Scaffold for generating novel TP inhibitors. |

The presence of an iodine atom in this compound makes it an ideal candidate for radiolabeling with iodine isotopes, such as iodine-123 or iodine-125. These radiolabeled derivatives can be used as research probes in imaging modalities like Single Photon Emission Computed Tomography (SPECT). While no studies have been found that specifically report on the radiolabeling of this compound, the principle has been successfully applied to other iodo-quinoline derivatives for imaging biological targets in a research context. This suggests a strong potential for developing radiolabeled probes from the target compound for similar applications.

Derivatives of 3,4-dihydroisoquinoline have been shown to interact with important biological targets in in vitro cellular models, providing insights into cellular processes and potential therapeutic interventions.

Tubulin Polymerization: A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been designed and synthesized as tubulin polymerization inhibitors. nih.gov Some of these compounds displayed moderate to good cytotoxic activities against leukemia cell lines, and the most potent compound was confirmed to inhibit tubulin polymerization. nih.gov The this compound scaffold could be used to develop new tubulin polymerization inhibitors, with the iodo group allowing for modifications to optimize activity.

Nuclear Factor-kB (NF-κB) Pathway: Quinoline derivatives have been reported to inhibit the canonical NF-κB transcription factor pathway. mdpi.comnih.gov One study showed that a novel quinoline compound could inhibit TNF-induced transcription of NF-κB target genes. mdpi.com Although this was not a dihydroisoquinoline, it points to the potential of the broader quinoline/isoquinoline class of compounds to modulate this important inflammatory pathway. The this compound core could be explored for its potential to inhibit the NF-κB pathway, which could have implications for inflammatory diseases and cancer.

| Biological Target/Pathway | Scaffold/Derivative Class | Key Findings in in vitro Cellular Models | Potential Research Application of this compound |

|---|---|---|---|

| Tubulin Polymerization | 1,4-Disubstituted-3,4-dihydroisoquinolines | Inhibition of tubulin polymerization and cytotoxic activity against cancer cell lines. nih.gov | Development of novel tubulin polymerization inhibitors for cancer research. |

| Nuclear Factor-kB (NF-κB) Pathway | Quinoline derivatives | Inhibition of the canonical NF-κB pathway and downstream gene transcription. mdpi.comnih.gov | Investigation as a potential modulator of the NF-κB pathway in inflammatory and cancer models. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Iodo-1-methyl-3,4-dihydroisoquinoline, and how can purity be ensured?

- Methodology : Begin with nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging iodine's electrophilic properties. Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification, as validated for structurally similar dihydroisoquinolines . Confirm purity via HPLC (>95%) and characterize using H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS. Store in amber vials at -20°C under inert gas (argon) to prevent iodine loss or oxidation. Compare with analogs like 5-Bromo-3,4-dihydroisoquinoline, which show sensitivity to light and humidity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology : Prioritize H NMR (to verify methyl and dihydroisoquinoline protons) and C NMR (to confirm iodine’s electronic effects on aromatic carbons). Use X-ray crystallography if single crystals are obtainable. Cross-reference with PubChem data for related compounds (e.g., 5-Methoxy-1,2,3,4-tetrahydroisoquinoline) to validate spectral assignments .

Advanced Research Questions

Q. How can researchers optimize iodination efficiency while minimizing side reactions?

- Methodology : Screen iodination agents (NIS, I/HIO) and catalysts (Pd/Cu). Use DOE (Design of Experiments) to assess temperature, solvent polarity (e.g., DMF vs. THF), and reaction time. Monitor intermediates via TLC and GC-MS. For example, 5-Iodoquinoline synthesis achieved 85% yield using Pd(OAc) in DMF at 80°C .

Q. How to resolve contradictions in biological activity data across studies?

- Methodology : Replicate assays under standardized conditions (e.g., NIH/3T3 cell lines for cytotoxicity). Apply multivariate analysis to isolate variables (e.g., solvent residues, enantiomeric purity). Reference frameworks like the EPA DSSTox database to contextualize toxicity profiles against analogs (e.g., 1-Methyl-1-(trifluoromethyl)-dihydroisoquinoline) .

Q. What mechanistic studies are recommended to elucidate this compound’s potential in medicinal chemistry?

- Methodology : Perform molecular docking against targets like topoisomerase II (linked to isoquinoline bioactivity) and validate with SPR (surface plasmon resonance) for binding affinity. Compare with 5-Bromo-1,3-dichloroisoquinoline, which showed antiviral activity via HIV protease inhibition .

Q. How to design SAR (Structure-Activity Relationship) studies for derivatives of this compound?

- Methodology : Synthesize analogs with halogens (Br, Cl) or methyl/methoxy substitutions. Test in vitro/in vivo for key endpoints (e.g., IC in cancer cell lines). Use QSAR models to predict bioavailability, leveraging PubChem’s molecular descriptor data for related tetrahydroisoquinolines .

Methodological Notes

- Data Interpretation : Cross-validate findings with CRDC frameworks (e.g., RDF2050108 for process simulation) to ensure reproducibility .

- Safety Protocols : Adopt TCI America’s guidelines: use fume hoods, PPE (nitrile gloves, lab coats), and dispose of waste via EPA-compliant protocols .

- Theoretical Frameworks : Align mechanistic hypotheses with established models (e.g., Bruyne’s quadripolar methodology for qualitative analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.